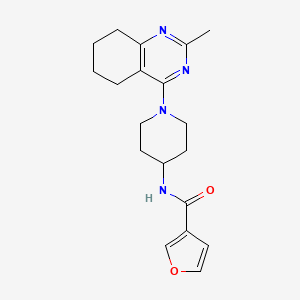
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide” is a compound that has been synthesized and characterized . It is part of a series of novel derivatives . The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 .
Synthesis Analysis
The synthesis of this compound involves various spectral techniques . The synthesis pathway involves the condensation of 2-methyl-5,6,7,8-tetrahydroquinazolin-5-carboxylic acid with benzylamine, followed by cyclization with ethyl acetoacetate and subsequent reaction with hydrazine hydrate to form the pyrazole ring.Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectral techniques . The compound is canonicalized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and reaction with hydrazine hydrate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
CGRP Receptor Antagonism
(Reginald O. Cann et al., 2012) described a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The paper focuses on developing a stereoselective synthesis for this compound, emphasizing its potential in treating conditions mediated by the CGRP receptor.
Potential Antipsychotic Agents
(M. H. Norman et al., 1996) explored various heterocyclic carboxamides, including the compound , for their potential as antipsychotic agents. They evaluated these compounds' binding to dopamine and serotonin receptors, key targets in antipsychotic drug development.
Antimicrobial Activities
(Serap Başoğlu et al., 2013) synthesized derivatives of the compound, assessing their antimicrobial activities. Their findings indicate potential applications in combating various microorganisms.
PET Imaging in Neuroinflammation
(A. Horti et al., 2019) developed a PET radiotracer specific for microglia, a key player in neuroinflammation. This application is crucial for understanding and treating neuropsychiatric disorders.
Metabolism and Biotransformation Studies
(J. Erve et al., 2007) conducted a comprehensive study on the metabolism of prazosin, a compound structurally related to the one . This research is vital for understanding the drug's pharmacokinetics and safety profile.
Propiedades
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-20-17-5-3-2-4-16(17)18(21-13)23-9-6-15(7-10-23)22-19(24)14-8-11-25-12-14/h8,11-12,15H,2-7,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSBJNPRQXPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)
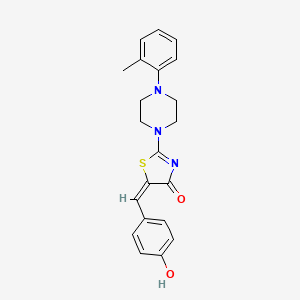

![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)
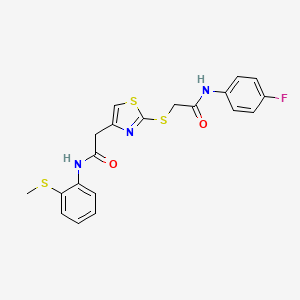
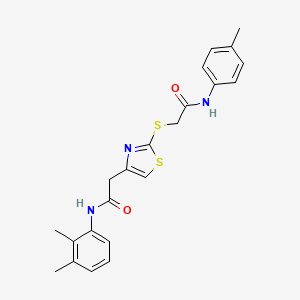
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)

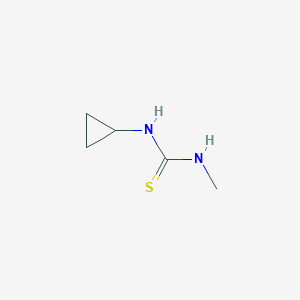
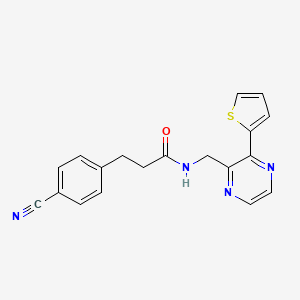
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)
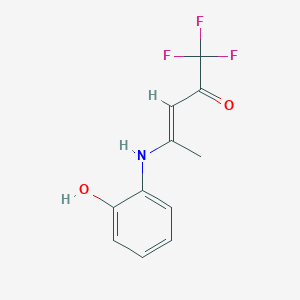
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)